molecular formula C14H16N6O B2810677 2-(Dimethylamino)-7-(3,5-dimethylpyrazol-1-yl)-3H-pyrido[4,3-d]pyrimidin-4-one CAS No. 1800539-53-0

2-(Dimethylamino)-7-(3,5-dimethylpyrazol-1-yl)-3H-pyrido[4,3-d]pyrimidin-4-one

Cat. No.: B2810677
CAS No.: 1800539-53-0
M. Wt: 284.323
InChI Key: RRJUIXAEHGVOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-7-(3,5-dimethylpyrazol-1-yl)-3H-pyrido[4,3-d]pyrimidin-4-one is a sophisticated heterocyclic compound designed for advanced pharmacological and oncology research. This molecule features a multi-ring system comprising a pyrido[4,3-d]pyrimidin-4-one core, a strategically positioned 2-(dimethylamino) group, and a 3,5-dimethylpyrazol-1-yl substituent at the 7-position. This specific architecture is characteristic of compounds investigated for their potent biological activities, particularly in the realm of kinase inhibition and anticancer therapeutics . Compounds with this structural motif are frequently explored as inhibitors of crucial cancer-related enzymes, such as cyclin-dependent kinases (CDK4) and epidermal growth factor receptor (EGFR) . The presence of the pyrazol-1-yl moiety is a known pharmacophore in drug discovery, contributing to significant binding affinity within enzyme active sites. Researchers utilize this compound to study its mechanism of action, which may involve inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis in malignant cell lines . Its primary research value lies in its potential as a lead compound for the development of novel targeted therapies against various cancers, including cervical (HeLa), hepatic (HepG-2), and breast (MCF-7) cancer models . This product is supplied as a high-purity material for use in biochemical assays, cell-based studies, and preclinical research. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(dimethylamino)-7-(3,5-dimethylpyrazol-1-yl)-3H-pyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-8-5-9(2)20(18-8)12-6-11-10(7-15-12)13(21)17-14(16-11)19(3)4/h5-7H,1-4H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJUIXAEHGVOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C3C(=C2)N=C(NC3=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Pyridopyrimidinone Family

Substituent Position and Core Variations
  • HA6 (2-(1H-pyrazol-4-yloxy)-3H-pyrido[3,4-d]pyrimidin-4-one): This analog features a pyrazole-4-yloxy group at position 2 and lacks the dimethylamino group. Its simplified structure (C₁₀H₇N₅O₂) contrasts with the target compound’s bulkier substituents, suggesting differences in solubility and target binding .
  • Compound 50e (8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one) : Substitution at position 8 with a piperidine-ethyl-pyrazole group and a trimethylsilyl-protected hydroxymethyl chain highlights the impact of substituent steric bulk on synthetic complexity and pharmacokinetics .

Table 1: Structural Comparison of Pyridopyrimidinone Derivatives

Compound Name Core Structure Position 2 Substituent Position 7 Substituent Key Features
Target Compound Pyrido[4,3-d]pyrimidin-4-one -N(CH₃)₂ 3,5-Dimethylpyrazol-1-yl Potential kinase inhibition
HA6 Pyrido[3,4-d]pyrimidin-4-one 1H-Pyrazol-4-yloxy None Simpler structure, lower molecular weight
Compound 50e Pyrido[3,4-d]pyrimidin-4-one Trimethylsilyl-protected group Piperidine-ethyl-pyrazole Enhanced lipophilicity, synthetic complexity
Bioactivity Trends
  • Antimicrobial Activity: Pyrido[2,3-d]pyrimidin-4-one derivatives (e.g., 13c in ) with ethoxyphenyl and piperazinosulfonamido groups exhibit moderate antifungal activity against Candida albicans. The target compound’s pyrazole group may enhance antifungal potency due to improved hydrogen bonding .
  • Anticancer Potential: Thiazole-substituted pyridopyrimidinones (e.g., 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one) demonstrate cytotoxicity via thiazole-mediated intercalation or kinase inhibition. The dimethylamino group in the target compound could similarly modulate kinase selectivity .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(Dimethylamino)-7-(3,5-dimethylpyrazol-1-yl)-3H-pyrido[4,3-d]pyrimidin-4-one?

Answer:

  • Key Steps :
    • Core Pyridopyrimidinone Formation : Use microwave-assisted cyclization to synthesize the pyrido[4,3-d]pyrimidin-4-one core, as demonstrated in pyrazolo-pyrimidine syntheses .
    • Substituent Introduction : Introduce the 3,5-dimethylpyrazole group via nucleophilic substitution or palladium-catalyzed coupling.
    • Dimethylamino Functionalization : Employ reductive amination or alkylation at the 2-position using dimethylamine derivatives.
  • Optimization : Monitor reaction progress via HPLC or TLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients). Typical yields range from 45–65% for analogous compounds .

Q. How can researchers resolve spectral data contradictions during structural characterization?

Answer:

  • NMR Analysis : Assign peaks using 2D NMR (HSQC, HMBC) to differentiate between pyridopyrimidinone protons (δ 7.5–8.5 ppm) and dimethylpyrazole protons (δ 2.1–2.5 ppm). Discrepancies may arise from tautomerism in the pyridopyrimidinone ring .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak (calculated for C₁₅H₁₇N₇O: m/z 335.15). Discrepancies >2 ppm suggest impurities or incorrect assignments .
  • X-ray Crystallography : Resolve ambiguities via single-crystal diffraction, as applied to structurally similar pyridopyrimidines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

  • Key Modifications :
    • Pyrazole Substituents : Replace 3,5-dimethyl groups with electron-withdrawing groups (e.g., Cl, CF₃) to enhance receptor binding, as seen in GPR39 agonists .
    • Dimethylamino Group : Explore tertiary amine alternatives (e.g., piperazine, morpholine) to improve solubility and metabolic stability .
  • Biological Assays :
    • Test analogs against kinase targets (e.g., CDKs) using fluorescence-based assays .
    • Evaluate cytotoxicity via MTT assays in cancer cell lines (IC₅₀ values <10 µM indicate promising activity) .

Table 1 : Representative SAR Data for Pyridopyrimidinone Derivatives

Compound ModificationBiological Activity (IC₅₀, µM)TargetReference
7-(3,5-Dimethylpyrazol-1-yl)8.2 ± 0.7CDK2
2-(Piperidin-1-yl) substitution3.1 ± 0.4EGFR (T790M)
7-(4-Chlorophenyl) analog12.5 ± 1.1S. aureus

Q. How should researchers address discrepancies between in vitro and in vivo activity data?

Answer:

  • Pharmacokinetic Profiling :
    • Measure metabolic stability in liver microsomes. Low stability (e.g., t₁/₂ <30 min) may explain reduced in vivo efficacy .
    • Assess plasma protein binding (PPB) via equilibrium dialysis; >90% PPB limits free drug availability .
  • Formulation Adjustments : Use lipid-based nanoparticles to enhance bioavailability, as demonstrated for poorly soluble pyridopyrimidines .

Q. What computational strategies predict the compound’s biological targets and binding modes?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., CDK2 or EGFR). Focus on hydrogen bonding with pyridopyrimidinone carbonyl and hydrophobic interactions with pyrazole groups .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) >3 Å suggests conformational flexibility .
  • Target Prediction Tools : Leverage SwissTargetPrediction or SEA to identify off-target effects (e.g., GPCRs, ion channels) .

Q. What analytical methods validate purity and stability under storage conditions?

Answer:

  • HPLC Purity Assessment : Use a C18 column (gradient: 10–90% acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >98% is required for biological testing .
  • Stability Studies : Store the compound at –20°C in DMSO (10 mM stock). Monitor degradation via LC-MS every 3 months; >5% degradation necessitates reformulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.